molecular formula C12H18N2O B8683172 2-(4-(aminomethyl)phenyl)-N-isopropylacetamide

2-(4-(aminomethyl)phenyl)-N-isopropylacetamide

Cat. No. B8683172
M. Wt: 206.28 g/mol
InChI Key: XBHZEZUWOFIDLR-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Dissolve N-(tert-butoxycarbonyl)-4-(iso-propylcarbamoyl-methyl)-benzylamine (426 mg, 1.4 mmol) in DCM (5 mL). Add 4M hydrogen chloride in dioxane (3.5 mL, 14 mmol) and stir at room temperature for 1 h. Concentrate in vacuo and elute the compound through a SCX column to obtain the title compound as a white solid (281 mg, 98%). MS (ES+) m/z: 207 (M+H)+.
Name
N-(tert-butoxycarbonyl)-4-(iso-propylcarbamoyl-methyl)-benzylamine
Quantity
426 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][C:17](=[O:22])[NH:18][CH:19]([CH3:21])[CH3:20])=[CH:12][CH:11]=1)=O)(C)(C)C.Cl.O1CCOCC1>C(Cl)Cl>[CH:19]([NH:18][C:17]([CH2:16][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][NH2:8])=[CH:15][CH:14]=1)=[O:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
N-(tert-butoxycarbonyl)-4-(iso-propylcarbamoyl-methyl)-benzylamine
Quantity
426 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(NC(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
WASH
Type
WASH
Details
elute the compound through a SCX column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)NC(=O)CC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 281 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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